(S)-2-丙基吡咯烷-2-羧酸

描述

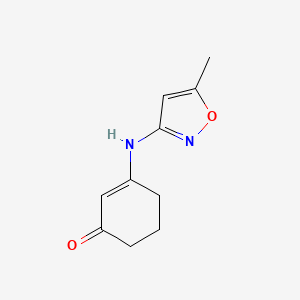

(S)-2-Propylpyrrolidine-2-carboxylic acid , also known as proline , is an α-amino acid . It is a non-essential amino acid, meaning that the human body can synthesize it endogenously. Proline plays essential roles in protein structure, collagen synthesis, and various biochemical processes.

Synthesis Analysis

Proline can be synthesized through several pathways, including the glutamate pathway and the ornithine pathway . In the glutamate pathway, glutamate is converted to proline via a series of enzymatic reactions. The ornithine pathway involves the conversion of ornithine to proline. These pathways are crucial for maintaining proline levels in the body.

Molecular Structure Analysis

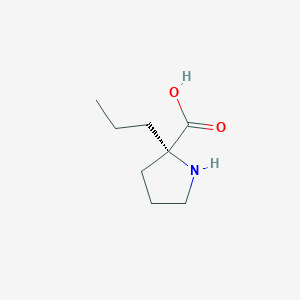

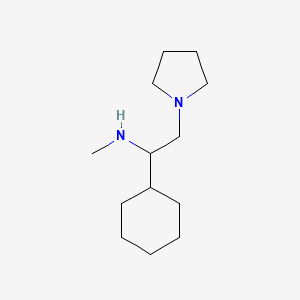

The molecular formula of proline is C₅H₉NO₂ , and its structure consists of a pyrrolidine ring with an amino group and a carboxylic acid group attached. The chirality of proline results in two enantiomers: (S)-proline and ®-proline. The (S)-configuration refers to the absolute configuration of the molecule.

Chemical Reactions Analysis

Proline participates in various chemical reactions:

- Peptide bond formation : Proline is commonly found in the turns of protein structures due to its unique cyclic structure. It influences protein folding and stability.

- Collagen synthesis : Proline is essential for collagen production, contributing to the strength and flexibility of connective tissues.

- Enzyme catalysis : Proline residues in enzymes play roles in substrate binding and catalysis.

- Redox reactions : Proline can act as a redox buffer in cellular processes.

Physical And Chemical Properties Analysis

- Solubility : Proline is soluble in water due to its polar nature.

- Melting point : Proline melts at approximately 228°C .

- pKa : The pKa of proline’s carboxylic acid group is around 1.99 .

科学研究应用

Asymmetric Synthesis in Antibacterial Agents

- Asymmetric Synthesis of Antibacterials : The S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent, which includes (S)-2-Propylpyrrolidine-2-carboxylic acid, shows notably higher activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enhanced activity is significant in the context of clinical applications (Rosen et al., 1988).

Analytical Chemistry Applications

- Derivatization in High-Performance Liquid Chromatography (HPLC) : Derivatization reagents related to (S)-2-Propylpyrrolidine-2-carboxylic acid, like N-(3-aminopropyl)pyrrolidine, have been used for sensitive and selective detection of carboxylic acids in HPLC with electrogenerated chemiluminescence (Morita & Konishi, 2002).

Accelerated Nanoscale Synthesis

- Nanoscale Synthesis of Iminopyrrolidines : A study demonstrates the automated, accelerated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives, showcasing advancements in the field of pharmaceutical and agrochemical research (Osipyan et al., 2020).

Catalysts in Organic Synthesis

- Use in Asymmetric Michael Additions : Derivatives of 4-aminopyrrolidine-2-carboxylate, which relate to the structure of (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Antimicrobial Activity

- Antimicrobial Properties of Pyrrolidine Derivatives : Microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showed significant antimicrobial activity, indicating potential medicinal applications (Sreekanth & Jha, 2020).

Propionic Acid Recovery

- Propionic Acid Recovery in Industry : Research in recovering propionic acid, a type of carboxylic acid, from waste streams and fermentation broth is important for the chemical industry. This recovery involves the study of binary extractants and modifier-diluents systems (Keshav et al., 2009).

Epoxidations in Catalysis

- Catalysis in Asymmetric Epoxidations : Chiral bipyrrolidine-based catalysts, involving compounds structurally related to (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used for the asymmetric epoxidation of olefins, demonstrating high efficiency and selectivity (Lyakin et al., 2012).

安全和危害

- Proline is generally considered safe for human consumption.

- However, excessive intake may lead to gastrointestinal discomfort .

- No significant hazards are associated with proline.

未来方向

- Research on proline’s role in neurodegenerative diseases and metabolic disorders .

- Exploration of proline-based drug design and enzyme engineering .

属性

IUPAC Name |

(2S)-2-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRLLCGMNPGCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Propylpyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)

![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)